BenchChemオンラインストアへようこそ!

6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol

nAChR subtype selectivity α4β2 receptor nicotinic receptor ligand

6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol (CAS 820231-96-7) is a synthetic, non‑imidazole, chiral pyrrolidine‑pyridine ligand that belongs to the alkoxy‑pyridine class of nicotinic acetylcholine receptor (nAChR) modulators. Structurally characterized by a (2S)-pyrrolidin-2-ylmethoxy moiety attached to a pyridine ring and a hex-5-yn-1-ol side chain, this compound exhibits potent and selective binding to the α4β2 nAChR subtype, making it a critical tool for research into cognitive disorders, depression, and nicotine addiction.

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
CAS No. 820231-96-7
Cat. No. B12524329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol
CAS820231-96-7
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESC1CC(NC1)COC2=CN=CC(=C2)C#CCCCCO
InChIInChI=1S/C16H22N2O2/c19-9-4-2-1-3-6-14-10-16(12-17-11-14)20-13-15-7-5-8-18-15/h10-12,15,18-19H,1-2,4-5,7-9,13H2/t15-/m0/s1
InChIKeyUTMIJSXZWDMPBS-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol (CAS 820231-96-7): Buyer's Technical Snapshot for Procurement in nAChR-Targeted CNS Research


6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol (CAS 820231-96-7) is a synthetic, non‑imidazole, chiral pyrrolidine‑pyridine ligand that belongs to the alkoxy‑pyridine class of nicotinic acetylcholine receptor (nAChR) modulators [1]. Structurally characterized by a (2S)-pyrrolidin-2-ylmethoxy moiety attached to a pyridine ring and a hex-5-yn-1-ol side chain, this compound exhibits potent and selective binding to the α4β2 nAChR subtype, making it a critical tool for research into cognitive disorders, depression, and nicotine addiction [1][2].

Why Generic Substitution of 820231-96-7 with Other α4β2 nAChR Ligands is Scientifically Unjustified


Subtype selectivity for nAChR ligands is not a property that can be assumed across structural classes. Although several α4β2‑preferring ligands exist (e.g., sazetidine‑A, varenicline, nicotine), the pyrrolidine‑based scaffold of 820231‑96‑7 delivers a unique selectivity fingerprint that cannot be replicated by the azetidine‑containing sazetidine‑A or the bridged architecture of varenicline [1]. Even minor changes in the nitrogen‑containing ring size profoundly alter the ratio of α4β2 to α3β4 binding, as demonstrated by the 74,000‑fold selectivity window achieved by this compound versus the markedly lower selectivity of nicotine or varenicline [1][2]. Procurement of a generic α4β2 ligand without verification of subtype selectivity data risks introducing confounding off‑target effects at α3β4‑ or α7‑nAChRs in downstream functional assays [1].

Quantitative Differentiation of 820231-96-7 from Closest α4β2 nAChR Ligand Analogs: A Head‑to‑Head Evidence Guide


α4β2‑vs‑α3β4 Selectivity Ratio: 820231‑96‑7 vs. Nicotine, Varenicline, and Sazetidine‑A

820231‑96‑7 achieves a 74,000‑fold selectivity for α4β2 (Ki = 0.85 nM) over α3β4 (Ki = 63,000 nM) in radioligand binding assays [1]. By comparison, nicotine exhibits approximately 50‑fold selectivity (α4β2 Ki ≈ 1 nM, α3β4 Ki ≈ 50 nM), varenicline approximately 300‑fold (α4β2 Ki ≈ 0.1 nM, α3β4 Ki ≈ 30 nM) [2], and sazetidine‑A approximately 10,000‑fold (α4β2 Ki ≈ 2.5 nM, α3β4 Ki ≈ 25,000 nM) [3]. The 248‑fold improvement in selectivity over nicotine and 247‑fold over varenicline positions 820231‑96‑7 as a uniquely selective tool compound for mechanistic studies of α4β2‑specific signaling.

nAChR subtype selectivity α4β2 receptor nicotinic receptor ligand CNS drug discovery

Binding Affinity at α4β2 nAChR: Direct Comparison with Sazetidine‑A (Azetidine Analog)

The pyrrolidine‑containing 820231‑96‑7 exhibits a Ki of 0.85 nM at rat α4β2 nAChR in [³H]epibatidine displacement assays, whereas the azetidine analog sazetidine‑A (CAS 820231‑95‑6) demonstrates a Ki of 2.5 nM under the same assay conditions, representing a 2.9‑fold higher affinity for the pyrrolidine compound [1][2]. This affinity gain, combined with the 7.4‑fold higher subtype selectivity over α3β4, demonstrates that expanding the nitrogen‑containing ring from 4‑membered (azetidine) to 5‑membered (pyrrolidine) confers measurable advantages in both target engagement and selectivity [1][2].

binding affinity α4β2 nAChR sazetidine-A analog structure-activity relationship

Functional Partial Agonism at α4β2 nAChR: Mechanistic Differentiation from Full Agonists

820231‑96‑7 acts as a partial agonist at α4β2 nAChRs, a pharmacological profile shared with sazetidine‑A but distinct from the full agonist nicotine [1]. In functional assays using human high‑sensitivity α4β2 nAChRs, the partial agonism of the nitrogen‑analog series (including the pyrrolidine scaffold) limits maximal receptor activation to approximately 20‑50% of the full agonist response, thereby favoring nAChR desensitization over sustained activation [1]. In contrast, nicotine drives full receptor activation and subsequent rapid desensitization, leading to a different cellular signaling trajectory [2]. This partial agonist mechanism is of particular interest for antidepressant‑like efficacy observed in the forced swim test for the nitrogen‑analog series [1].

partial agonism nAChR desensitization CNS pharmacology functional selectivity

Physicochemical and Drug‑Like Property Comparison: 820231‑96‑7 vs. Sazetidine‑A and Varenicline

820231‑96‑7 possesses a molecular weight of 274.36 g/mol, cLogP of 2.75, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 5 rotatable bonds, fully compliant with Lipinski's Rule of Five (Ro5) and consistent with favorable CNS penetration potential [1]. By contrast, varenicline has a lower molecular weight (211.26 g/mol) but a different topological polar surface area (TPSA) and hydrogen‑bonding profile due to its bridged architecture; sazetidine‑A has an identical hex‑5‑yn‑1‑ol side chain but differs in the nitrogen‑containing ring (azetidine vs. pyrrolidine) with a molecular weight of 258.36 g/mol [2]. The pyrrolidine ring introduces a secondary amine capable of protonation at physiological pH, potentially influencing solubility and membrane permeability compared to the azetidine congener [1].

drug-likeness physicochemical properties CNS penetration ADME

Optimal Research and Industrial Use Cases for 6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol (CAS 820231-96-7)


In Vitro Selective α4β2 nAChR Profiling in Recombinant and Native Systems

The compound's exceptional α4β2‑over‑α3β4 selectivity (74,000‑fold) makes it an ideal radioligand displacement and functional assay probe for distinguishing α4β2‑specific pharmacology from off‑target nAChR subtypes. Researchers can use 820231‑96‑7 at concentrations up to 100 nM to achieve near‑complete α4β2 occupancy without significant α3β4 engagement, enabling cleaner interpretation of subtype‑specific signaling data [1].

In Vivo Antidepressant and Cognitive Behavioral Studies in Rodent Models

Based on the demonstrated antidepressant‑like effects of the nitrogen‑analog series in the mouse forced swim test, 820231‑96‑7 is suitable for preclinical behavioral pharmacology studies targeting depression, anxiety, or cognitive enhancement. The compound's drug‑like physicochemical properties support intraperitoneal or oral administration with anticipated CNS penetration [1][2].

Structure–Activity Relationship (SAR) Studies of nAChR Ligand Scaffolds

The pyrrolidine‑based core of 820231‑96‑7, with its well‑defined chiral center at the (2S) position, serves as a superior template for SAR exploration compared to the azetidine‑containing sazetidine‑A. The measurable improvements in affinity (2.9‑fold) and selectivity (7.4‑fold) over sazetidine‑A validate the ring‑expansion strategy, guiding medicinal chemists toward the pyrrolidine scaffold for next‑generation nAChR ligand optimization [1].

Tool Compound for Studying nAChR Desensitization and Signal Modulation

As a partial agonist at α4β2 nAChRs, 820231‑96‑7 can be used to investigate the molecular mechanisms underlying nAChR desensitization and its role in neurological disorders. The compound's ability to induce receptor desensitization without full activation differentiates it from nicotine and provides a unique chemical biology tool for dissecting nAChR signaling pathways [1].

Quote Request

Request a Quote for 6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.